molecular formula C2H4OS B13866411 1,3-Oxathietane

1,3-Oxathietane

Cat. No.: B13866411
M. Wt: 76.12 g/mol
InChI Key: ORTJOCLTSKYLIW-UHFFFAOYSA-N
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Description

1,3-Oxathietane: is a heterocyclic compound containing a three-membered ring with one oxygen atom and one sulfur atom. Its chemical formula is C2H4OS

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Oxathietane can be synthesized through the reaction of 2,2,4,4-tetramethyl-1,5-diphenylpentane-1,5-dione monohydrazone with sulfur dichloride (S2Cl2) . This reaction yields a bicyclic 1,3,4-oxadithiolane derivative, which can be converted to this compound under specific conditions .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of readily available reagents and standard organic synthesis techniques. The process may involve multiple steps, including the formation of intermediate compounds and their subsequent conversion to the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Oxathietane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to thiols or other sulfur-containing compounds.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide (H2O2) or peracids.

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as amines or thiols.

Major Products:

    Sulfoxides and sulfones: From oxidation reactions.

    Thiols: From reduction reactions.

    Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1,3-Oxathietane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,3-oxathietane involves its reactivity with various chemical species. The compound’s unique structure allows it to participate in a range of chemical reactions, including ring-opening and substitution reactions. These reactions can lead to the formation of different products, depending on the reagents and conditions used. The molecular targets and pathways involved in these reactions are determined by the specific chemical environment and the nature of the reacting species .

Comparison with Similar Compounds

    1,3-Dioxane: Contains two oxygen atoms in a six-membered ring.

    1,3-Dithiane: Contains two sulfur atoms in a six-membered ring.

    1,3-Oxathiane: Contains one oxygen and one sulfur atom in a six-membered ring.

Comparison: 1,3-Oxathietane is unique due to its three-membered ring structure, which imparts different reactivity and properties compared to its six-membered ring analogs. The presence of both oxygen and sulfur atoms in a small ring makes it a versatile compound for various chemical transformations and applications .

Properties

Molecular Formula

C2H4OS

Molecular Weight

76.12 g/mol

IUPAC Name

1,3-oxathietane

InChI

InChI=1S/C2H4OS/c1-3-2-4-1/h1-2H2

InChI Key

ORTJOCLTSKYLIW-UHFFFAOYSA-N

Canonical SMILES

C1OCS1

Origin of Product

United States

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